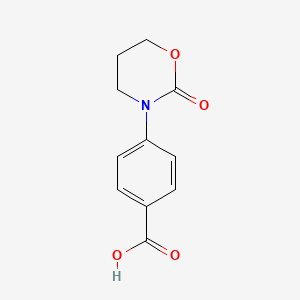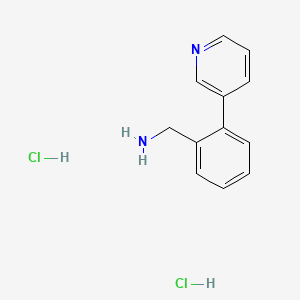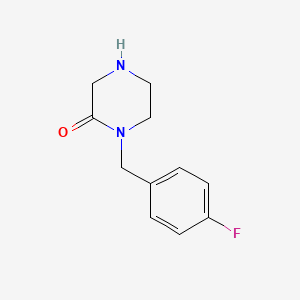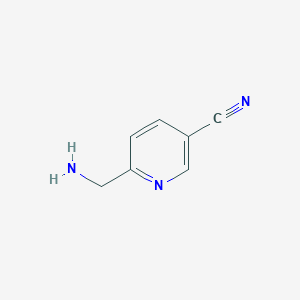
6-(Aminomethyl)nicotinonitrile
概要
説明
6-(Aminomethyl)nicotinonitrile is a chemical compound with the molecular formula C7H7N3. It is a derivative of nicotinonitrile, characterized by the presence of an aminomethyl group at the 6-position of the pyridine ring.
生化学分析
Biochemical Properties
6-(Aminomethyl)nicotinonitrile plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes such as glutamate dehydrogenase and glyceraldehyde-3-phosphate dehydrogenase. These interactions are crucial as they can inhibit or modify the activity of these enzymes, leading to alterations in metabolic pathways. The compound’s ability to form analogs with coenzymes like NAD+ and NADP+ further highlights its importance in biochemical processes .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. In L6 myoblast cells, for instance, the compound induces a time-dependent decrease in cell viability. This is accompanied by characteristic morphological changes such as irregular cell shapes, cytoplasmic vacuolization, and altered cell arrangements. Additionally, this compound significantly reduces the concentrations of ATP and NAD+ in treated cells, impacting cellular metabolism and energy production .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific enzymes, inhibiting their activity and leading to changes in metabolic pathways. For example, the compound’s interaction with glutamate dehydrogenase and glyceraldehyde-3-phosphate dehydrogenase results in the inhibition of these enzymes, thereby affecting the overall metabolic flux. Additionally, this compound can form analogs with coenzymes, which further modulates enzyme activity and gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that prolonged exposure to this compound leads to a gradual decline in cell viability and metabolic activity. This is attributed to the compound’s ability to induce oxidative stress and disrupt cellular homeostasis .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit minimal toxic effects, while higher doses can lead to significant adverse effects. Studies have reported threshold effects, where a specific dosage level results in noticeable changes in cellular and metabolic functions. High doses of this compound can cause toxicity, leading to cell death and organ damage in animal models .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. The compound’s interaction with glutamate dehydrogenase and glyceraldehyde-3-phosphate dehydrogenase highlights its role in key metabolic processes. Additionally, this compound can affect the levels of metabolites such as ATP and NAD+, further influencing cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. The efficient transport of this compound is essential for its biochemical activity and overall effectiveness in cellular processes .
Subcellular Localization
This compound exhibits distinct subcellular localization patterns, which influence its activity and function. The compound is directed to specific cellular compartments through targeting signals and post-translational modifications. This localization is crucial for its interactions with enzymes and other biomolecules, ensuring its effective participation in biochemical reactions .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-(Aminomethyl)nicotinonitrile typically involves the reaction of nicotinonitrile with formaldehyde and ammonia. One common method includes the use of a Mannich reaction, where nicotinonitrile reacts with formaldehyde and ammonium chloride in the presence of a base such as sodium hydroxide . The reaction is carried out under reflux conditions, and the product is isolated through crystallization.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
化学反応の分析
Types of Reactions: 6-(Aminomethyl)nicotinonitrile undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding nitrile oxides.
Reduction: Reduction reactions can convert it into primary amines.
Substitution: It can participate in nucleophilic substitution reactions, where the aminomethyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products:
Oxidation: Nitrile oxides.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
6-(Aminomethyl)nicotinonitrile has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a building block for the development of biologically active compounds.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical agents with therapeutic properties.
Industry: It is utilized in the production of specialty chemicals and materials
作用機序
The mechanism of action of 6-(Aminomethyl)nicotinonitrile involves its interaction with various molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological macromolecules, influencing their activity. This compound can modulate enzymatic functions and receptor activities, making it a valuable tool in drug discovery and development .
類似化合物との比較
Nicotinonitrile: The parent compound without the aminomethyl group.
6-Methyl-nicotinonitrile: A derivative with a methyl group instead of an aminomethyl group.
6-(Hydroxymethyl)nicotinonitrile: A derivative with a hydroxymethyl group
Uniqueness: 6-(Aminomethyl)nicotinonitrile is unique due to its aminomethyl group, which imparts distinct chemical reactivity and biological activity. This makes it a versatile intermediate in organic synthesis and a valuable compound in medicinal chemistry .
特性
IUPAC Name |
6-(aminomethyl)pyridine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3/c8-3-6-1-2-7(4-9)10-5-6/h1-2,5H,4,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWBACBYKMZASGM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C#N)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60593640 | |
| Record name | 6-(Aminomethyl)pyridine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60593640 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
782428-98-2 | |
| Record name | 6-(Aminomethyl)pyridine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60593640 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


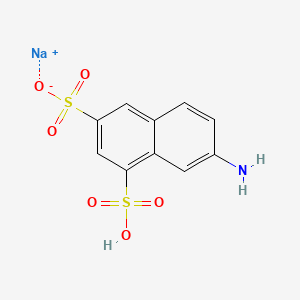
![5-[3-(dimethylamino)phenyl]-1H-Pyrazol-3-amine](/img/structure/B1602752.png)
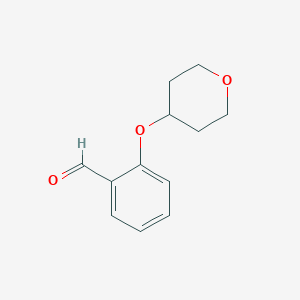

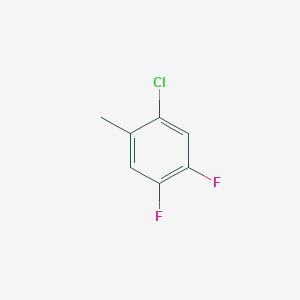
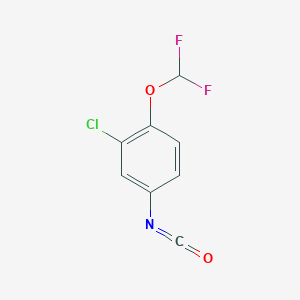
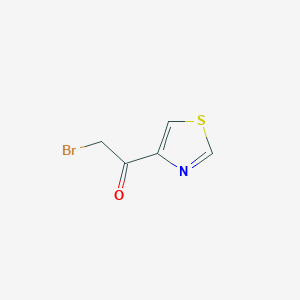
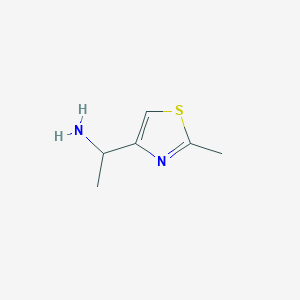
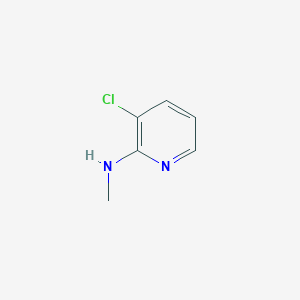
![Methyl spiro[cyclohexane-1,3'-indoline]-4-carboxylate](/img/structure/B1602766.png)
![1-[2-(Trifluoromethyl)phenyl]propan-1-amine](/img/structure/B1602768.png)
